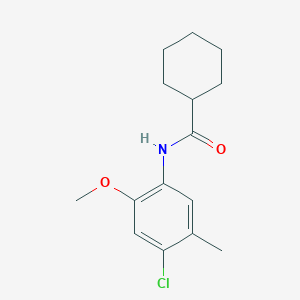
N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide, also known as CMCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and neuroprotection. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 and 5-lipoxygenase, which are involved in cell cycle regulation and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and enhance the expression of neuroprotective proteins. This compound has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress, which is implicated in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide is its relatively low toxicity, which makes it a promising candidate for therapeutic applications. However, its solubility in water is limited, which can pose challenges in the formulation of drug delivery systems. In addition, the mechanism of action of this compound is not fully understood, which can hinder the development of targeted therapies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide. One area of interest is the development of targeted drug delivery systems that can enhance the solubility and bioavailability of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then converted to the carboxamide form using an appropriate reagent. The purity of the synthesized this compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its neuroprotective effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-8-13(14(19-2)9-12(10)16)17-15(18)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQWMYVRNGJWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
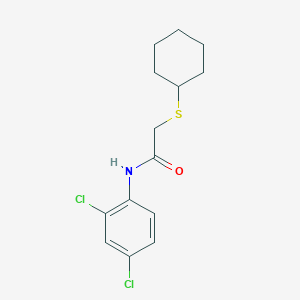
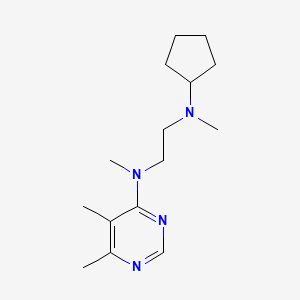
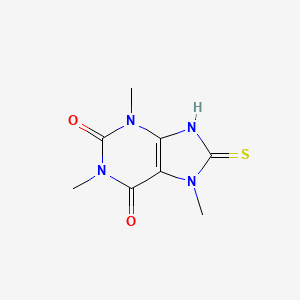
![6-methyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}nicotinic acid](/img/structure/B5661929.png)
![1-methyl-2-{[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]methyl}-1H-benzimidazole](/img/structure/B5661944.png)
![N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5661962.png)
![5-[5-(methoxymethyl)-2-furoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5661966.png)
![2-(3-methoxypropyl)-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661978.png)
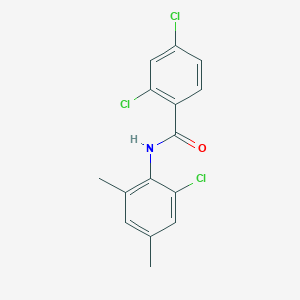
![N-[2-(pyridin-2-ylthio)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5661990.png)

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)
![N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5662013.png)
![N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide](/img/structure/B5662017.png)
